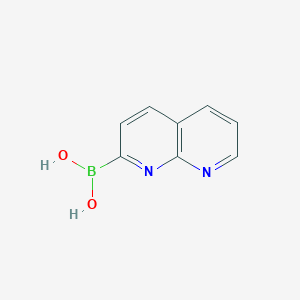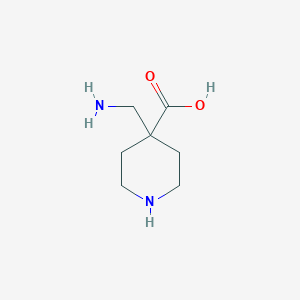
4-(aminomethyl)-4-Piperidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-4-Piperidinecarboxylic acid can be achieved through several methods. One common approach involves the esterification of amino acids with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
4-(aminomethyl)-4-Piperidinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amino acids. These products have various applications in organic synthesis and medicinal chemistry.
科学研究应用
4-(aminomethyl)-4-Piperidinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly as an antifibrinolytic agent.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 4-(aminomethyl)-4-Piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an antifibrinolytic agent, it binds to plasminogen and inhibits its conversion to plasmin, thereby reducing fibrinolysis and preventing excessive bleeding . The compound’s effects on other molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
Similar compounds to 4-(aminomethyl)-4-Piperidinecarboxylic acid include:
- 4-(aminomethyl)benzoic acid
- 4-(aminomethyl)phenylacetic acid
- 4-(aminomethyl)cyclohexanecarboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique piperidine ring structure, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .
属性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
4-(aminomethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2/c8-5-7(6(10)11)1-3-9-4-2-7/h9H,1-5,8H2,(H,10,11) |
InChI 键 |
MVSUXCVXOPOLOF-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1(CN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride](/img/structure/B13327743.png)
![tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B13327745.png)
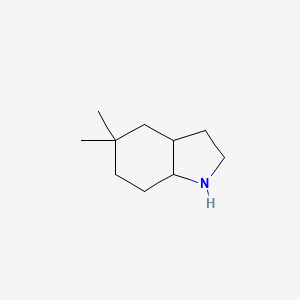
![3-Ethyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13327756.png)
![Ethyl (S)-2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B13327764.png)
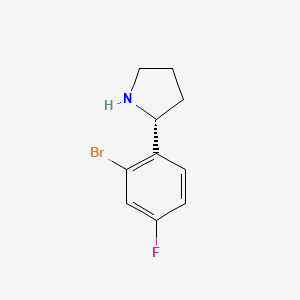

![tert-Butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13327781.png)
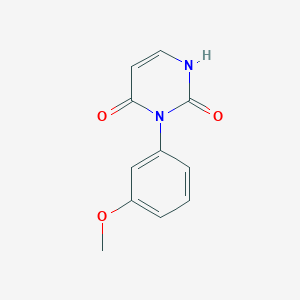
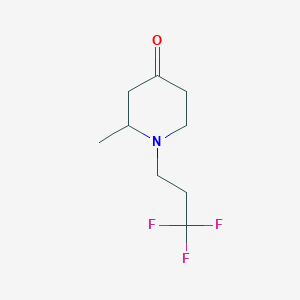
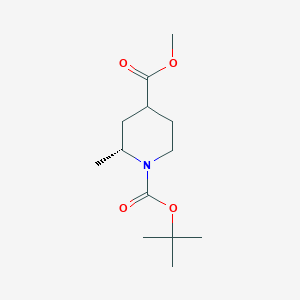
![1-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B13327821.png)
